2-(3,4-Dihydroxyphenyl)acetonitrile
Overview
Description
2-(3,4-Dihydroxyphenyl)acetonitrile is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, and chemical properties. This compound, like other acetonitriles, is of interest for its potential in synthetic chemistry and materials science due to its functional groups.
Synthesis Analysis
A concise synthesis approach has been developed for 2-(2-hydroxyphenyl)acetonitriles, which could be closely related to the synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile. This method involves the reaction of trimethylsilyl cyanide and o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. Furthermore, these compounds can be transformed into benzofuranones, showcasing their versatility in chemical synthesis (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through various spectroscopic techniques, including X-ray diffraction. For example, the structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, a compound with some structural similarities, was elucidated to reveal insights into its crystalline form and interactions (Otero et al., 2017).
Scientific Research Applications
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Pharmaceuticals and Organic Synthesis
- Application : “2-(3,4-Dihydroxyphenyl)acetonitrile” is known for its multifunctional properties and finds utility in fields including pharmaceuticals and organic synthesis.
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Organic Solvent and Intermediate in Organic Synthesis
- Application : Acetonitrile, including its derivatives like “2-(3,4-Dihydroxyphenyl)acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- Methods of Application : In one process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
- Results or Outcomes : The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds .
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- Application : “2-(3,4-Dihydroxyphenyl)acetonitrile” could potentially be used as a tyrosinase inhibitor, which has strong decolorizing effects .
- Results or Outcomes : The outcomes would also depend on the specific application. In this case, it could be used to inhibit the action of tyrosinase, which could have potential applications in fields like dermatology .
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- Application : Acetonitrile, including its derivatives like “2-(3,4-Dihydroxyphenyl)acetonitrile”, is used in the field of electrochemical conversions. Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results or Outcomes : The outcomes would also depend on the specific application. In this case, it could be used to synthesize a variety of important compounds .
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSDBYUZFMVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447959 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)acetonitrile | |
CAS RN |
1126-62-1 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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